molecular formula C20H20FN3O2 B482027 N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-49-2

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B482027
CAS RN: 361182-49-2
M. Wt: 353.4g/mol
InChI Key: HTFXGEBVTCLSDA-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide, a pyrimidine ring, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The dihedral angles between the o-xylene ring and the fluorobenzene rings are 31.7 (1) and 32.8 (1)° .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.4 g/mol. It has 3 hydrogen bond donors and 3 hydrogen bond acceptors. Its XLogP3-AA value is 2.8, indicating its relative hydrophobicity .

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It’s possible that the compound could interact with biological targets through its various functional groups .

Future Directions

Given the complexity and potential biological activity of this compound, it could be a subject of future research in medicinal chemistry. Further studies could focus on its synthesis, chemical properties, and potential biological activities .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-11-5-4-6-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-9-15(21)10-8-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFXGEBVTCLSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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